![molecular formula C12H16F3NS B2641044 2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine CAS No. 338962-67-7](/img/structure/B2641044.png)
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Properties and Environmental Impact
Research on parabens, closely related to your compound of interest due to the presence of benzyl groups and applications in pharmaceuticals, highlights the environmental persistence and potential health effects of widely used chemicals. Parabens, used as preservatives, are studied for their occurrence, fate, and behavior in aquatic environments. Such studies underscore the importance of understanding the environmental impact of chemical compounds, including their biodegradability and interactions with ecosystems (Haman et al., 2015).
Pharmacological Applications
Compounds with similar structural features, such as benzothiadiazines, are explored for their pharmacological properties, including carbonic anhydrase inhibition, which is significant in treating conditions like hypertension and edema. These studies reflect the ongoing interest in developing new therapeutics based on chemical structure-activity relationships (Carta & Supuran, 2013).
Synthetic Chemistry and Drug Development
Research in synthetic chemistry, such as the development of novel functionalized heteroaromatic compounds, underpins the drug development process. It involves creating compounds with potential therapeutic applications through innovative synthetic methods. This area of research is critical for generating new molecules with specific biological activities (Moustafa et al., 2017).
Antimicrobial Properties
Exploration of the antimicrobial properties of chemical compounds, such as monoterpenes like p-Cymene, showcases the potential for developing new antimicrobial agents. These studies are crucial in the context of increasing resistance to existing antimicrobials and the need for new treatment options (Marchese et al., 2017).
Propiedades
IUPAC Name |
2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NS/c1-11(2,8-16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIAUFTHQFQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
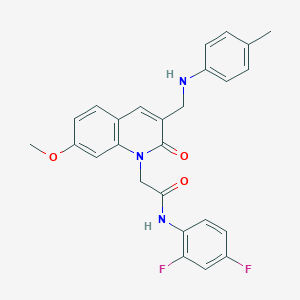
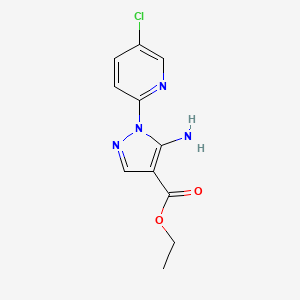
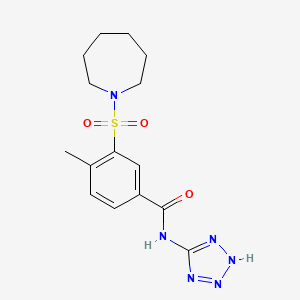
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)
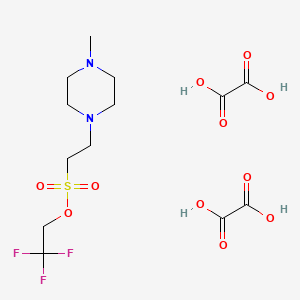
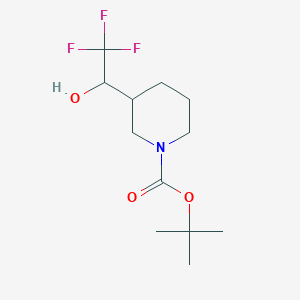

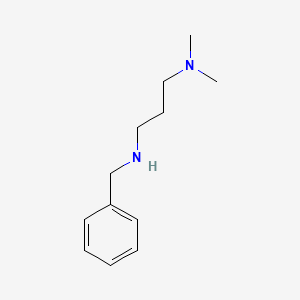
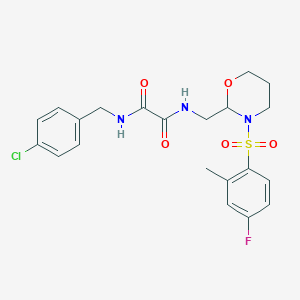
![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)
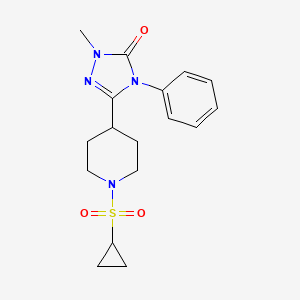
![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)
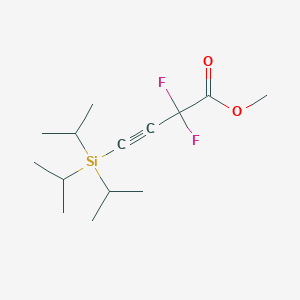
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)
